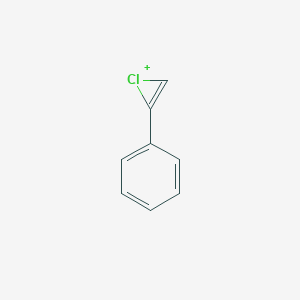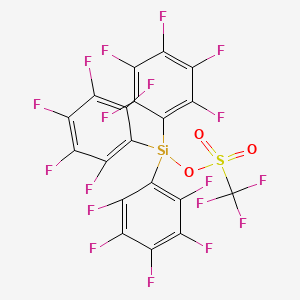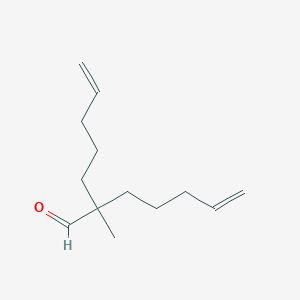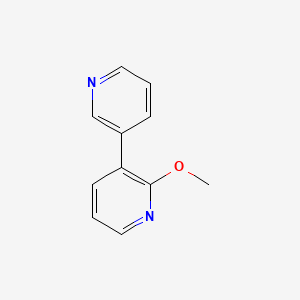![molecular formula C44H59IN2O2 B14187793 3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline CAS No. 850374-71-9](/img/structure/B14187793.png)
3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with an ethynyl group and a bis(dodecyloxy)-iodophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline typically involves multiple steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Bis(dodecyloxy)-iodophenyl Moiety: This step involves the iodination of a bis(dodecyloxy)benzene derivative followed by its coupling with the ethynyl-phenanthroline intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the phenanthroline core or the ethynyl group.
Substitution: The iodine atom in the bis(dodecyloxy)-iodophenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique structural features make it a candidate for use in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
Wirkmechanismus
The mechanism of action of 3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms and forming stable complexes. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially disrupting their normal function and leading to therapeutic effects.
Eigenschaften
CAS-Nummer |
850374-71-9 |
|---|---|
Molekularformel |
C44H59IN2O2 |
Molekulargewicht |
774.9 g/mol |
IUPAC-Name |
3-[2-(2,5-didodecoxy-4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H59IN2O2/c1-3-5-7-9-11-13-15-17-19-21-30-48-41-34-40(45)42(49-31-22-20-18-16-14-12-10-8-6-4-2)33-38(41)26-25-36-32-39-28-27-37-24-23-29-46-43(37)44(39)47-35-36/h23-24,27-29,32-35H,3-22,30-31H2,1-2H3 |
InChI-Schlüssel |
BEJUTAVDHWKULT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)OCCCCCCCCCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)



![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)

![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
